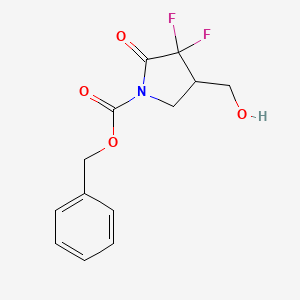
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoromethyl, hydroxymethyl, and benzyl ester groups. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl and Hydroxymethyl Groups: The difluoromethyl and hydroxymethyl groups are introduced via selective fluorination and hydroxylation reactions.
Benzyl Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl and benzyl ester groups contribute to its overall stability and solubility. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the oxo group in the pyrrolidine ring.
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-acetate: Similar structure but has an acetate group instead of a carboxylate group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)10(7-17)6-16(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2 |
InChI Key |
QDDXSSAXOHYMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















